molecular formula C5H9ClN2O2 B1352836 Ethyl (2-chloroethylidene)carbazate CAS No. 62105-88-8

Ethyl (2-chloroethylidene)carbazate

Cat. No. B1352836
CAS RN: 62105-88-8
M. Wt: 164.59 g/mol
InChI Key: MOGRANVSCOEDEG-QPJJXVBHSA-N
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Patent
US04113733

Procedure details

550 g (3.5 mol) of a 50% aqueous solution of chloroacetaldehyde were diluted with 3000 ml water and were reacted with 10 g Celite 545 in order to react with the precipitating resin. For this purpose the solution was passed through a fluted filter into a three times tubulated round bottom flask of 6 l contents which was provided with a stirrer and thermometer. While cooling with ice a solution of 364 g (3.5 mol) of hydrazinoformicacid ethylester in 360 ml water was added during a period of 15 min. The temperature within the reaction vessel was maintained at between 0° and 5° C. There formed immediately a thick white crystal slurry. Stirring was continued at room temperature for 30 minutes. The crystals were then removed by suction, were washed neutral with about 6 liters water and were dried in a vacuum at 30° C. until the weight remained constant.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
364 g
Type
reactant
Reaction Step Three
Name
Quantity
360 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]=O.O=[Si]=O.[CH2:8]([O:10][C:11]([NH:13][NH2:14])=[O:12])[CH3:9]>O>[CH2:8]([O:10][C:11](=[O:12])[NH:13][N:14]=[CH:3][CH2:2][Cl:1])[CH3:9]

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=O
Name
Quantity
3000 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
O=[Si]=O
Step Three
Name
Quantity
364 g
Type
reactant
Smiles
C(C)OC(=O)NN
Name
Quantity
360 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react with the precipitating resin
FILTRATION
Type
FILTRATION
Details
a fluted filter into a three times
CUSTOM
Type
CUSTOM
Details
was provided with a stirrer
ADDITION
Type
ADDITION
Details
was added during a period of 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The temperature within the reaction vessel was maintained at between 0° and 5° C
CUSTOM
Type
CUSTOM
Details
There formed immediately a thick white crystal slurry
CUSTOM
Type
CUSTOM
Details
The crystals were then removed by suction
WASH
Type
WASH
Details
were washed neutral with about 6 liters water
CUSTOM
Type
CUSTOM
Details
were dried in a vacuum at 30° C. until the weight

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)OC(NN=CCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.